An In-depth Technical Guide to 1,4,7,10-Tetrathiacyclododecane: Properties, Synthesis, and Coordination Chemistry
An In-depth Technical Guide to 1,4,7,10-Tetrathiacyclododecane: Properties, Synthesis, and Coordination Chemistry
This guide provides a comprehensive overview of the fundamental properties, synthesis, and coordination chemistry of 1,4,7,10-tetrathiacyclododecane. It is intended for researchers, scientists, and professionals in drug development who are interested in the unique characteristics and potential applications of this macrocyclic thioether.
Introduction: The Significance of Thiacrown Ethers
1,4,7,10-Tetrathiacyclododecane, often abbreviated as[1]aneS4, is a member of the thiacrown ether family. These macrocyclic compounds are structural analogues of crown ethers, where the oxygen atoms are replaced by sulfur atoms. This substitution imparts a distinct set of properties, most notably a "softer" donor character according to Hard-Soft Acid-Base (HSAB) theory. This makes thiacrown ethers, including[1]aneS4, particularly adept at selectively coordinating with soft or borderline metal ions, a feature that has driven significant research into their potential applications in areas such as catalysis, materials science, and as selective metal ion extractants.
Core Physicochemical Properties
A thorough understanding of the fundamental properties of 1,4,7,10-tetrathiacyclododecane is essential for its effective application in research and development.
Structural and Molecular Data
| Property | Value | Source |
| Molecular Formula | C8H16S4 | [2][3][4] |
| Molecular Weight | 240.47 g/mol | [2][3][4] |
| CAS Number | 25423-56-7 | [2][3][4] |
| IUPAC Name | 1,4,7,10-tetrathiacyclododecane | [4][5] |
| SMILES | C1CSCCSCCSCCS1 | [2] |
| InChI | 1S/C8H16S4/c1-2-10-5-6-12-8-7-11-4-3-9-1/h1-8H2 | [4] |
Physical Properties
| Property | Value | Source |
| Melting Point | 226-228 °C | [6][7] |
| Boiling Point | 160-162 °C at 0.5 mmHg | [6][7] |
| Appearance | White crystalline solid | [4] |
Synthesis of 1,4,7,10-Tetrathiacyclododecane
The synthesis of macrocyclic thioethers like[1]aneS4 often presents challenges due to the propensity for polymerization over cyclization. High-dilution techniques are typically employed to favor the intramolecular cyclization reaction. A common and effective method for the synthesis of thiacrown ethers is the cesium carbonate mediated cyclization.
General Synthetic Approach: Cesium Carbonate Method
The underlying principle of this method is the use of cesium carbonate as a template and base to facilitate the cyclization reaction between a dithiol and a dihalide. The large cesium ion is believed to coordinate with the sulfur atoms of the reactants, pre-organizing them in a conformation that favors intramolecular ring closure.
Caption: General workflow for the synthesis of 1,4,7,10-tetrathiacyclododecane.
Experimental Protocol (Representative)
It is crucial to note that this is a representative protocol and should be adapted and optimized based on laboratory conditions and safety assessments.
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Reaction Setup: A multi-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and two syringe pumps is charged with a suspension of cesium carbonate in a large volume of dry dimethylformamide (DMF). The setup is maintained under an inert atmosphere (e.g., nitrogen or argon).
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Reactant Addition: Solutions of ethane-1,2-dithiol in DMF and bis(2-chloroethyl) sulfide in DMF are prepared. These solutions are added simultaneously and at a very slow rate to the vigorously stirred cesium carbonate suspension at an elevated temperature (typically around 80-100 °C) using the syringe pumps. This slow addition under high dilution conditions is critical to minimize intermolecular side reactions.
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Reaction Monitoring: The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., dichloromethane) and water. The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated.
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Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield pure 1,4,7,10-tetrathiacyclododecane.
Coordination Chemistry: A Ligand for Soft Metals
The four sulfur donor atoms of 1,4,7,10-tetrathiacyclododecane create a 12-membered ring that can act as a tetradentate ligand for a variety of metal ions. The soft nature of the sulfur donors leads to a preference for soft or borderline metal ions.
Metal Ion Selectivity
1,4,7,10-Tetrathiacyclododecane and other thiacrown ethers exhibit a marked preference for binding to transition metal ions such as copper(II), nickel(II), palladium(II), and platinum(II), as well as heavy metal ions like mercury(II) and lead(II). The stability of the resulting metal complexes is influenced by factors such as the size of the metal ion relative to the macrocyclic cavity and the electronic properties of the metal.
Caption: Coordination of 1,4,7,10-tetrathiacyclododecane with various metal ions.
Structural Aspects of Metal Complexes
The coordination geometry of the metal ion within the[1]aneS4 macrocycle can vary depending on the metal's preferred coordination number and geometry. For example, with square planar ions like Pd(II) and Pt(II), the four sulfur atoms can coordinate in a plane around the metal center. With other metal ions, more complex three-dimensional structures can be formed, sometimes involving additional ligands in the axial positions. X-ray crystallography is the definitive technique for elucidating the precise solid-state structures of these metal complexes.
Spectroscopic Characterization
The identity and purity of 1,4,7,10-tetrathiacyclododecane are typically confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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1H NMR: In a suitable deuterated solvent (e.g., CDCl3), the 1H NMR spectrum of 1,4,7,10-tetrathiacyclododecane is expected to be relatively simple due to the molecule's symmetry. The protons on the ethylene bridges between the sulfur atoms will give rise to signals in the aliphatic region, typically as singlets or complex multiplets depending on the conformational dynamics of the ring in solution.[1][8]
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13C NMR: The 13C NMR spectrum will similarly show a limited number of signals corresponding to the carbon atoms of the ethylene bridges.[1]
Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for confirming the molecular weight of 1,4,7,10-tetrathiacyclododecane. The molecular ion peak (M+) is expected to be observed at m/z = 240.47.[1][9] The fragmentation pattern can also provide structural information.
Potential Applications
The primary application of 1,4,7,10-tetrathiacyclododecane lies in its role as a selective ligand in coordination chemistry. This property opens up possibilities in several areas:
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Catalysis: Metal complexes of[1]aneS4 have the potential to act as catalysts in various organic transformations. The macrocyclic ligand can stabilize the metal center and influence its reactivity and selectivity.
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Metal Ion Extraction and Sensing: The selective binding of[1]aneS4 to specific metal ions can be exploited for the development of systems for the extraction of heavy or precious metals from solutions. Furthermore, functionalization of the macrocycle could lead to the creation of chemosensors for the detection of target metal ions.
-
Materials Science: The ability to form well-defined metal complexes makes[1]aneS4 a building block for the construction of coordination polymers and other supramolecular assemblies with interesting magnetic, optical, or electronic properties.
Safety and Handling
As with any chemical substance, proper safety precautions must be observed when handling 1,4,7,10-tetrathiacyclododecane.
-
General Handling: Use in a well-ventilated area. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10]
-
Health Hazards: May cause skin, eye, and respiratory tract irritation.[10] The toxicological properties have not been fully investigated, and it should be handled with care.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.
Disclaimer: This information is intended for guidance and is not a substitute for a comprehensive safety data sheet (SDS). Always consult the latest SDS for detailed safety information before handling this compound.
Conclusion
1,4,7,10-Tetrathiacyclododecane is a fascinating macrocyclic ligand with a rich coordination chemistry. Its ability to selectively bind soft metal ions makes it a valuable tool for researchers in various fields. Further exploration of its properties and the catalytic and material applications of its metal complexes is likely to yield exciting new discoveries.
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